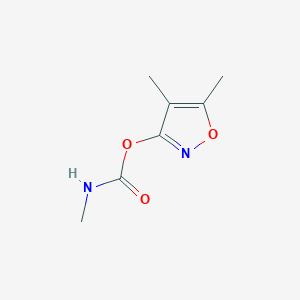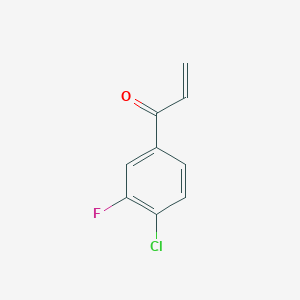
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, glyoxal and aniline can be used to form the imidazole core.
Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of an allyl halide (e.g., allyl bromide) with a thiol (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Attachment of the Difluoromethoxyphenyl Group: This step can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a difluoromethoxyphenyl boronic acid and a halogenated imidazole intermediate.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where the imidazole intermediate reacts with p-tolyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nitric acid (nitration), sulfuric acid (sulfonation), halogens (halogenation)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Potential use as a probe to study biological processes involving imidazole-containing compounds.
Medicine: Investigation of its pharmacological properties, including potential antimicrobial, antifungal, or anticancer activities.
Industry: Use in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the imidazole ring allows it to participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity. The difluoromethoxy and p-tolyl groups may enhance its lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparación Con Compuestos Similares
Similar compounds to 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole include other imidazole derivatives with different substituents. For example:
2-(methylthio)-1-(4-(trifluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methylthio group instead of an allylthio group.
2-(allylthio)-1-(4-(methoxy)phenyl)-5-(p-tolyl)-1H-imidazole: Similar structure but with a methoxy group instead of a difluoromethoxy group.
The uniqueness of this compound lies in the specific combination of its functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-2-prop-2-enylsulfanylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2OS/c1-3-12-26-20-23-13-18(15-6-4-14(2)5-7-15)24(20)16-8-10-17(11-9-16)25-19(21)22/h3-11,13,19H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCFNRXLENUHLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2912225.png)

![2-Chloro-N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]propanamide](/img/structure/B2912227.png)
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
![8-(2-Furylmethyl)-1,7-dimethyl-3-(naphthylmethyl)-1,3,5-trihydro-4-imidazolino [1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)



![2-(3-{[(4-ethylphenyl)amino]methyl}-7-methoxy-2-oxo-1,2-dihydroquinolin-1-yl)-N-phenylacetamide](/img/structure/B2912242.png)



